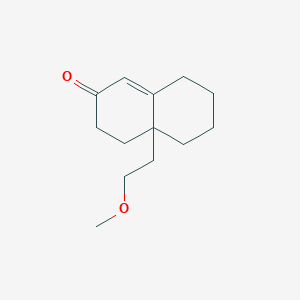
4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is a complex organic compound with a unique structure that includes a methoxyethyl group and a hexahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the reaction of alcohols with nitriles in the presence of toluene and sulfuric acid at temperatures ranging from 60 to 70°C . This method allows for the formation of the desired compound through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4a-(2-Methoxyethyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Uniqueness
4a-(2-Methoxyethyl)-4,
特性
CAS番号 |
91296-06-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
4a-(2-methoxyethyl)-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H20O2/c1-15-9-8-13-6-3-2-4-11(13)10-12(14)5-7-13/h10H,2-9H2,1H3 |
InChIキー |
LLJTWTSGKUDVLY-UHFFFAOYSA-N |
正規SMILES |
COCCC12CCCCC1=CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)








![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
